

Application Notes and Protocols for RI-STAD-2 in Live Cells

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Compound of Interest

Compound Name: RI-STAD-2

Cat. No.: B14758686

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Introduction

RI-STAD-2 is a potent and selective cell-permeable stapled peptide designed to disrupt the interaction between the type I regulatory subunit (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] By mimicking the alpha-helical binding domain of AKAPs, **RI-STAD-2** competitively inhibits the PKA-RI:AKAP interaction, leading to the displacement of PKA type I from its subcellular locations.[1][2][3] This tool allows for the precise investigation of the spatiotemporal dynamics of PKA signaling in live cells, offering valuable insights into cellular processes regulated by anchored PKA type I. These application notes provide detailed protocols for the use of **RI-STAD-2** in live-cell imaging and functional assays.

Mechanism of Action

The PKA holoenzyme, a key mediator of cyclic AMP (cAMP) signaling, exists as a tetramer of two regulatory and two catalytic subunits. AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of downstream targets upon cAMP activation. **RI-STAD-2** selectively binds to the docking and dimerization (D/D) domain of PKA-RI subunits, preventing their interaction with AKAPs. This disruption leads to the delocalization of the PKA type I holoenzyme, thereby inhibiting localized substrate phosphorylation.

Data Presentation

Table 1: Quantitative Data for **RI-STAD-2**

Parameter	Value	Reference
Binding Affinity (Kd) for PKA-RI α	6.2 nM	[4]
Binding Affinity (Kd) for PKA-RI β	12.1 nM	
Cell Permeability	Yes	[4]
Recommended Concentration for Live-Cell Imaging (FITC-labeled)	5 μ M	[5]
Recommended Incubation Time for Live-Cell Imaging	6-8 hours	[5]
Molecular Weight	2401.75 g/mol	

Experimental Protocols

Protocol 1: Live-Cell Imaging of RI-STAD-2 Uptake and Localization

This protocol describes the use of a fluorescently labeled **RI-STAD-2** (e.g., FITC-**RI-STAD-2**) to visualize its uptake and subcellular distribution in live cells.

Materials:

- Live cells of interest (e.g., HeLa, MDA-MB-231)
- Cell culture medium appropriate for the cell line
- Glass-bottom imaging dishes or chamber slides
- Fluorescently labeled **RI-STAD-2** (e.g., FITC-**RI-STAD-2**)
- Phosphate-buffered saline (PBS)

- Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
- **Preparation of **RI-STAD-2** Working Solution:** Prepare a working solution of fluorescently labeled **RI-STAD-2** in pre-warmed cell culture medium. A final concentration of 5 μ M is a good starting point.
- **Cell Treatment:** Remove the existing culture medium from the cells and replace it with the medium containing fluorescently labeled **RI-STAD-2**.
- **Incubation:** Incubate the cells for 6-8 hours at 37°C in a humidified incubator with 5% CO₂.
- **Washing:** After incubation, gently wash the cells two to three times with pre-warmed PBS to remove excess peptide from the medium.
- **Imaging:** Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity. Acquire images at different z-planes to assess the intracellular localization of the peptide.

Protocol 2: Assessing the Disruption of PKA-RI:AKAP Interaction

This protocol provides a method to determine the efficacy of **RI-STAD-2** in disrupting the interaction between PKA-RI and AKAPs in live cells using co-immunoprecipitation.

Materials:

- Live cells of interest
- Cell culture medium
- **RI-STAD-2** (unlabeled)

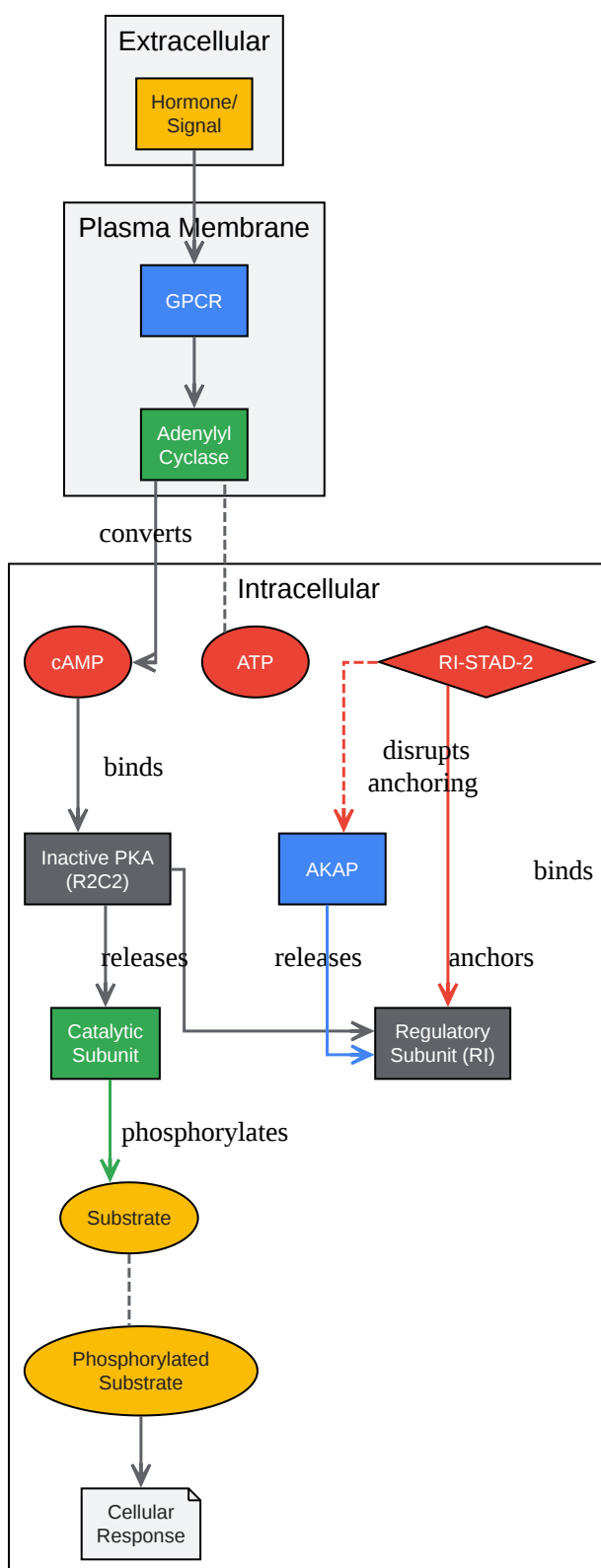
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against a specific AKAP or PKA-R1
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and buffers
- Western blotting apparatus and reagents
- Primary and secondary antibodies for Western blotting (against PKA-R1 and the chosen AKAP)

Procedure:

- Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of **RI-STAD-2** (e.g., 10-20 μ M) or a vehicle control for a specified time (e.g., 12-24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysates with an antibody against a specific AKAP or PKA-R1 overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.
- Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against PKA-R1 and the immunoprecipitated AKAP (or vice versa). d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

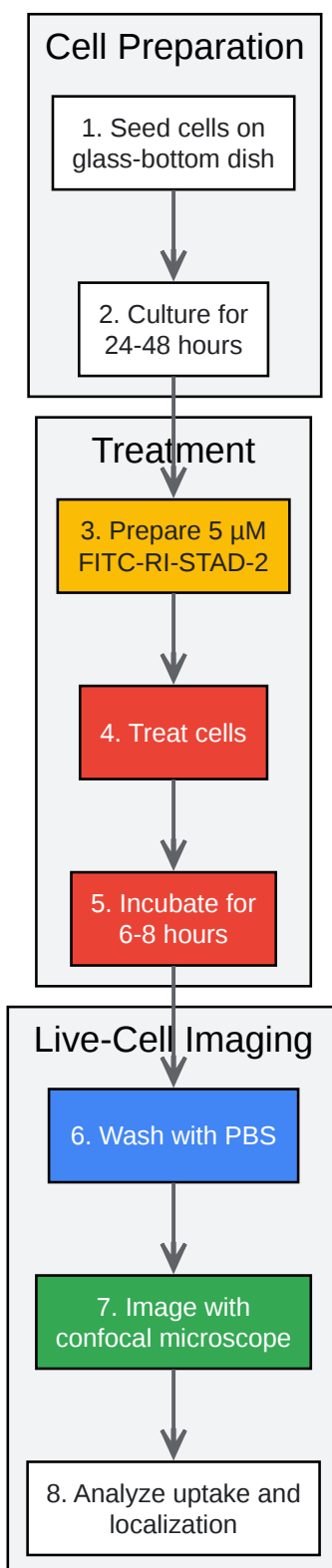
- Analysis: A decrease in the co-immunoprecipitated protein (e.g., less PKA-R1 pulled down with the AKAP antibody) in the **RI-STAD-2** treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization



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Caption: PKA signaling pathway and the action of **RI-STAD-2**.



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Caption: Workflow for live-cell imaging with FITC-**RI-STAD-2**.

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